2-Chloro-5-(trifluoromethyl)benzaldehyde oxime
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Overview
Description
2-Chloro-5-(trifluoromethyl)benzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 2-Chloro-5-(trifluoromethyl)benzaldehyde, which is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 2-Chloro-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzaldehyde
- 2-Chloro-6-(trifluoromethyl)benzaldehyde
- 3-Chloro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-5-(trifluoromethyl)benzaldehyde oxime is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring, which influences its reactivity and interaction with other molecules
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
(NE)-N-[[2-chloro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5ClF3NO/c9-7-2-1-6(8(10,11)12)3-5(7)4-13-14/h1-4,14H/b13-4+ |
InChI Key |
NNACBOFITWRUHJ-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=N/O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=NO)Cl |
Origin of Product |
United States |
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